
1,5,9-Trimethyl-1,5,9-triazacyclododecane
Overview
Description
1,5,9-Trimethyl-1,5,9-triazacyclododecane is a technical compound with an empirical formula of C12H27N3 . It has a molecular weight of 213.36 .
Synthesis Analysis
The synthesis of 1,5,9-Trimethyl-1,5,9-triazacyclododecane can be achieved from formaldehyde and 1,5,9-triazacyclododecane .Molecular Structure Analysis
The molecular structure of 1,5,9-Trimethyl-1,5,9-triazacyclododecane is represented by the SMILES string CN1CCCN©CCCN©CCC1 .Physical And Chemical Properties Analysis
1,5,9-Trimethyl-1,5,9-triazacyclododecane has a refractive index n20/D of 1.483 (lit.) . It has a boiling point of 58-60 °C/0.1 mmHg (lit.) and a density of 0.91 g/mL at 20 °C (lit.) .Scientific Research Applications
Radiopharmaceutical Applications
1,5,9-Trimethyl-1,5,9-triazacyclododecane is used in radiopharmaceutical applications. Tosato et al. (2022) explored the coordination properties of Cu2+/Cu+ complexes with sulfur-pendant polyazamacrocycles, including 1,5,9-triazacyclododecane, for potential use with medically relevant copper radioisotopes (Tosato et al., 2022).
Catalytic Activity
The compound's catalytic activity has been investigated. For example, Cacciapaglia et al. (2007) studied the catalytic efficiency of zinc(II) complexes of calix[4]arenes decorated with 1,5,9-triazacyclododecane ligands, highlighting their application in the methanolysis of aryl acetates (Cacciapaglia et al., 2007).
HIV Fusion Scaffolds
This compound has been analyzed for its potential use as a cross-linking reagent for HIV-1 fusion inhibitors. Remmert et al. (2009) conducted a conformational analysis of trimeric maleimide-substituted 1,5,9-triazacyclododecane derivatives, indicating their potential in HIV therapeutic research (Remmert et al., 2009).
Synthesis and Conformations
Bell et al. (2003) focused on the synthesis, conformations, and basicities of bicyclic triamines containing 1,5,9-triazacyclododecane, providing insights into its chemical properties and potential applications in various fields (Bell et al., 2003).
Coordination to Metal Centers
Pérez et al. (2011) studied the conformational preferences of 1,5,9-triazacyclododecane ligands in transition metal complexes. Their research emphasizes the compound's role in influencing the conformation of organic ligands in metal coordination (Pérez et al., 2011).
Ribonuclease Activity
Laine et al. (2016) explored the use of 1,5,9-triazacyclododecane in artificial ribonucleases, highlighting its potential in nucleotide cleavage and biological applications (Laine et al., 2016).
properties
IUPAC Name |
1,5,9-trimethyl-1,5,9-triazacyclododecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27N3/c1-13-7-4-9-14(2)11-6-12-15(3)10-5-8-13/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRPVVAOGGZFVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CCCN(CCC1)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901272631 | |
| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5,9-Trimethyl-1,5,9-triazacyclododecane | |
CAS RN |
133256-59-4 | |
| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133256-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901272631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,5,9-Trimethyl-1,5,9-triazacyclododecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



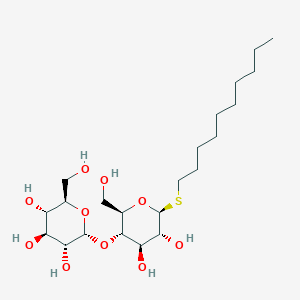
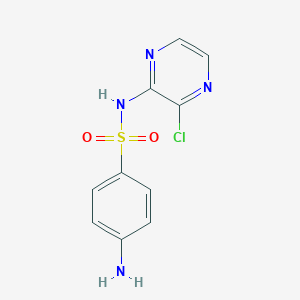


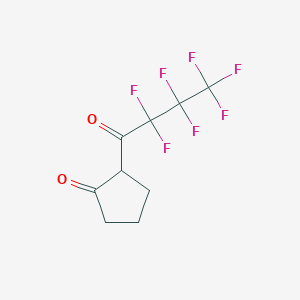
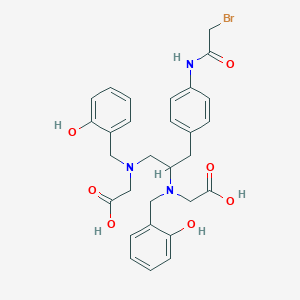
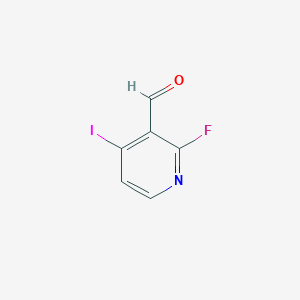



![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one hydrochloride](/img/structure/B141614.png)

![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
